molecular formula C21H24N4O2S B2892589 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenethylpiperazine-1-carboxamide CAS No. 1170293-87-4

4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenethylpiperazine-1-carboxamide

Cat. No.: B2892589
CAS No.: 1170293-87-4
M. Wt: 396.51
InChI Key: VBTFYTQJKBIJIS-UHFFFAOYSA-N
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Description

The compound 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenethylpiperazine-1-carboxamide features a hybrid heterocyclic scaffold combining a furan-substituted thiazole core with a phenethyl-piperazine carboxamide moiety.

Properties

IUPAC Name

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c26-21(22-9-8-17-5-2-1-3-6-17)25-12-10-24(11-13-25)15-20-23-18(16-28-20)19-7-4-14-27-19/h1-7,14,16H,8-13,15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTFYTQJKBIJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest possible interactions with various biological targets, particularly in the context of neuropharmacology and cancer research.

Chemical Structure

The compound features a piperazine ring, a thiazole moiety, and a furan ring, which are known to contribute to various pharmacological effects. The presence of these heterocycles often enhances the lipophilicity and bioavailability of the compound.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The thiazole and furan components are particularly noted for their ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects : The piperazine structure is associated with neuroprotective properties, potentially through modulation of neurotransmitter systems. Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.
  • Antimicrobial Properties : Some derivatives containing thiazole and furan rings have shown antimicrobial activity, indicating that this compound may also possess similar properties.

Anticancer Studies

A study investigating the anticancer properties of thiazole derivatives reported that compounds similar to our target molecule exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase (Table 1).

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BA54910Cell cycle arrest
Target CompoundMCF-7TBDTBD

Neuroprotective Activity

In vitro assays have demonstrated that compounds with a similar piperazine structure can effectively inhibit AChE activity. This inhibition is crucial for increasing acetylcholine levels in the brain, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

CompoundAChE Inhibition (%)IC50 (µM)
Compound C855
Target CompoundTBDTBD

Antimicrobial Studies

Research on related thiazole derivatives indicated promising antimicrobial activity against both gram-positive and gram-negative bacteria. The target compound's efficacy in this regard remains to be fully elucidated.

Case Studies

  • Case Study on Neuroprotection : A recent investigation into a series of piperazine derivatives demonstrated that one compound significantly improved cognitive function in animal models of Alzheimer’s disease, correlating with AChE inhibition.
  • Case Study on Cancer : Another study highlighted a thiazole derivative that exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight Melting Point (°C) Key Functional Groups Reference
Target Compound Furan-thiazole + phenethyl-piperazine Furan-2-yl, phenethyl Not Provided Not Provided Carboxamide, thiazole, furan
N-(4-(4-Chlorophenyl)piperazine-1-carbothioyl)thiophene-2-carboxamide () Piperazine-carbothioamide + thiophene 4-Chloro-2-nitrophenyl, thiophene 410.9 Not Provided Carbothioamide, thiophene
N-{3-[4-(Diphenylmethyl)piperazine-1-carbonyl]phenyl}furan-2-carboxamide () Piperazine-carbonyl + diphenylmethyl Diphenylmethyl, furan-2-carboxamide Not Provided Not Provided Carbonyl, furan, piperazine
4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide () Piperazine-carboxamide + furan 4-Chlorophenyl, furan-2-ylmethyl 376.8 Not Provided Carboxamide, furan, chlorophenyl
(Z)-N-(3-(2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide () Thiazole-hydrazinyl + furan 4-Chlorophenyl, trimethoxybenzamide Not Provided Not Provided Hydrazine, thiazole, furan

Key Observations :

  • Piperazine Modifications: The target compound’s phenethyl-piperazine group contrasts with diphenylmethyl () and chlorophenyl () substituents.
  • Heterocyclic Cores : Replacing thiophene () with furan-thiazole (target compound) introduces differences in electronic properties. Furan’s oxygen atom may enhance hydrogen bonding compared to thiophene’s sulfur .
  • Bioisosteric Replacements : The hydrazine linker in ’s thiazole derivatives versus the carboxamide in the target compound may affect metabolic stability and binding kinetics .

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